Cerotate

Description

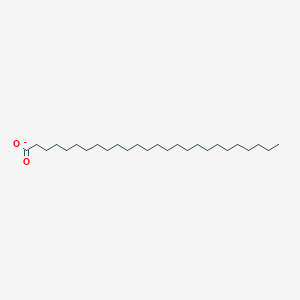

Structure

2D Structure

Properties

Molecular Formula |

C26H51O2- |

|---|---|

Molecular Weight |

395.7 g/mol |

IUPAC Name |

hexacosanoate |

InChI |

InChI=1S/C26H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3,(H,27,28)/p-1 |

InChI Key |

XMHIUKTWLZUKEX-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Synonyms |

cerotate cerotic acid hexacosanoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Very-Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbon atoms or more, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for various signaling molecules.[1] Their synthesis is a critical metabolic process, and dysregulation is implicated in several inherited diseases such as X-linked adrenoleukodystrophy, ichthyosis, and myopathy.[2] This technical guide provides a comprehensive overview of the VLCFA biosynthesis pathway, detailing the core enzymatic reactions, key enzymes, regulatory aspects, and methodologies for its investigation. It is designed to be a valuable resource for researchers and professionals involved in lipid metabolism research and the development of therapeutics targeting these pathways.

The Core Biosynthesis Pathway: The Fatty Acid Elongation Cycle

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical four-step process that extends a pre-existing fatty acyl-CoA molecule by two carbons in each cycle.[2][3] This process, known as the fatty acid elongation cycle, utilizes malonyl-CoA as the two-carbon donor and NADPH as the primary reducing agent.[4]

The four sequential reactions are:

-

Condensation: This is the rate-limiting step where a fatty acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) enzymes.[5]

-

First Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor.[3]

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by a hydroxyacyl-CoA dehydratase (HCD).[6]

-

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the initial substrate. This step is catalyzed by trans-2,3-enoyl-CoA reductase (TECR), also requiring NADPH.[7][8]

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be incorporated into various lipids.

Key Enzymes and Their Characteristics

The fatty acid elongation machinery is a membrane-bound system within the ER. While the condensing enzymes (ELOVLs) are believed to confer substrate specificity, the other three enzymes (KCR, HACD, and TECR) are thought to be more general components of the elongation complex.[9]

ELOVL Elongases (3-ketoacyl-CoA synthases)

The ELOVL family in mammals consists of seven members (ELOVL1-7), each with distinct substrate specificities in terms of fatty acid chain length and degree of saturation.[5] This specificity is a key determinant of the cellular VLCFA profile. ELOVLs are integral membrane proteins that catalyze the initial and rate-limiting condensation step.[5]

Table 1: Substrate Specificity of Human ELOVL Enzymes

| Enzyme | Primary Substrates (Acyl-CoA) | Products | Key Tissues | Associated Diseases |

| ELOVL1 | C20:0-C26:0 (Saturated) | C22:0-C28:0 | Ubiquitous, high in skin | Ichthyosis[2] |

| ELOVL2 | C20:4, C22:5 (Polyunsaturated) | C22:4, C24:5 | Liver, testis, retina | Age-related macular degeneration |

| ELOVL3 | C18:0-C22:0 (Saturated & Monounsaturated) | C20:0-C24:0 | Skin, liver | Ichthyosis |

| ELOVL4 | ≥C24:0 (Saturated & Polyunsaturated) | ≥C26:0 | Retina, brain, skin, meibomian glands | Stargardt-like macular dystrophy (STGD3)[10] |

| ELOVL5 | C18:2, C18:3 (Polyunsaturated) | C20:2, C20:3 | Ubiquitous, high in liver | Hepatic steatosis |

| ELOVL6 | C12:0-C16:0 (Saturated) | C14:0-C18:0 | Liver, adipose tissue | Insulin resistance, atherosclerosis |

| ELOVL7 | C18:0-C20:0 (Saturated & Monounsaturated) | C20:0-C22:0 | Prostate, kidney, liver | Prostate cancer[11] |

This table is a summary based on multiple sources and represents the primary activities of the enzymes. Substrate overlap exists between different ELOVLs.

3-Ketoacyl-CoA Reductase (KCR)

KCR catalyzes the first reduction step in the elongation cycle. In contrast to the multiple ELOVL enzymes, there appears to be a single functional KCR enzyme involved in microsomal fatty acid elongation.[9] This suggests that KCR has a broad substrate specificity, acting on the 3-ketoacyl-CoA intermediates produced by the various ELOVLs.[9]

Hydroxyacyl-CoA Dehydratase (HCD)

Mammals have four HCD isoforms (HACD1-4) that catalyze the dehydration of 3-hydroxyacyl-CoA.[6] HACD1 and HACD2 appear to have redundant and broad activities in various fatty acid elongation pathways, with HACD2 being the major contributor.[12] HACD1 is highly expressed in muscle and heart, and mutations in the HACD1 gene are associated with congenital myopathy.[2]

Trans-2,3-Enoyl-CoA Reductase (TECR)

TECR is a multi-pass membrane protein in the ER that catalyzes the final reduction step of the elongation cycle.[8][13] It reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA.[7] Mutations in the TECR gene have been linked to autosomal recessive intellectual disability.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay with Microsomes

This assay measures the overall activity of the fatty acid elongation complex in isolated ER fractions (microsomes). It typically involves the use of a radiolabeled two-carbon donor, [¹⁴C]malonyl-CoA, and an unlabeled fatty acyl-CoA primer.

3.1.1. Microsome Preparation (from liver tissue) [4]

-

Homogenize fresh or snap-frozen liver tissue in ice-cold Buffer A (250 mM sucrose, 10 mM Tris-Cl, pH 7.4, with protease and phosphatase inhibitors).

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in Buffer A.

-

Determine the protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C.

3.1.2. Elongation Reaction [4]

-

Prepare a reaction mixture in a microfuge tube containing:

-

Potassium phosphate buffer (pH 6.5)

-

NADPH

-

Unlabeled fatty acyl-CoA primer (e.g., C18:0-CoA)

-

[¹⁴C]malonyl-CoA

-

Microsomal protein (typically 50-100 µg)

-

-

Incubate the reaction at 37°C for 20-30 minutes.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.

-

Incubate at 65°C for 60 minutes.

-

Acidify the reaction with a strong acid (e.g., HCl) to protonate the free fatty acids.

-

Extract the fatty acids with an organic solvent (e.g., hexane).

-

Measure the incorporated radioactivity in the organic phase using liquid scintillation counting.

Analysis of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying specific fatty acids. The process involves converting the fatty acids into volatile fatty acid methyl esters (FAMEs) prior to analysis.

3.2.1. FAMEs Preparation [14]

-

Extract total lipids from the sample (e.g., cells, tissue, or plasma) using a solvent mixture like chloroform:methanol.

-

Saponify the lipids by heating with a base (e.g., methanolic KOH) to release the fatty acids from complex lipids.

-

Methylate the free fatty acids using an acid catalyst such as BF₃-methanol or HCl-methanol by heating.

-

Add water and extract the FAMEs into an organic solvent like hexane.

-

Dry the hexane extract under a stream of nitrogen.

3.2.2. GC-MS Analysis

-

Resuspend the dried FAMEs in a small volume of hexane.

-

Inject an aliquot into the GC-MS system.

-

The FAMEs are separated on a capillary column based on their chain length and degree of saturation.

-

The separated FAMEs are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra allow for the identification of each fatty acid, and the peak area allows for quantification relative to an internal standard.

Regulation of VLCFA Biosynthesis

The regulation of VLCFA synthesis is complex and not fully elucidated. The primary level of control appears to be at the transcriptional level of the ELOVL genes, which show distinct tissue-specific expression patterns. Various transcription factors have been implicated in regulating ELOVL expression in response to metabolic and environmental cues. For instance, sterol regulatory element-binding proteins (SREBPs), key regulators of lipid homeostasis, have been shown to influence the expression of some ELOVL genes.

Pathophysiology and Therapeutic Implications

The critical role of VLCFAs is underscored by the severe pathologies that arise from defects in their metabolism.

-

X-linked Adrenoleukodystrophy (X-ALD): This is a peroxisomal disorder caused by mutations in the ABCD1 gene, which leads to impaired degradation of VLCFAs and their subsequent accumulation.[15] While the primary defect is in degradation, there is evidence that enhanced elongation of VLCFAs contributes to the pathology.[12]

-

Ichthyoses and Skin Barrier Diseases: ELOVL1 and ELOVL4 are crucial for producing the very long-chain ceramides that are essential for the skin's barrier function. Mutations in these genes can lead to severe skin scaling disorders.[2]

-

Neurological and Retinal Disorders: The brain and retina are rich in specific VLCFAs. Defects in ELOVL4, for example, lead to Stargardt-like macular dystrophy, highlighting the importance of these lipids in retinal function.[10]

The enzymes of the VLCFA biosynthesis pathway, particularly the ELOVLs due to their rate-limiting role and substrate specificity, represent potential therapeutic targets. The development of specific inhibitors for certain ELOVL enzymes could be a strategy to reduce the accumulation of harmful VLCFAs in diseases like X-ALD or to modulate lipid profiles in metabolic diseases.

Conclusion

The biosynthesis of very-long-chain fatty acids is a fundamental metabolic pathway with profound implications for cellular function and human health. The four-step elongation cycle, orchestrated by a series of ER-bound enzymes, produces a diverse array of VLCFAs that are essential for the integrity and function of various tissues. The ELOVL family of elongases plays a pivotal, rate-limiting role, and their substrate specificity is a key determinant of the cellular lipid landscape. Understanding the intricacies of this pathway, from the kinetics of its enzymes to its regulatory networks, is crucial for elucidating the pathogenesis of numerous diseases and for developing novel therapeutic interventions. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing this important field.

References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 4. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. TECR - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

Cerotate and its Function in Beeswax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beeswax, a natural wax produced by honey bees of the genus Apis, is a complex mixture of several compounds that contribute to its unique physicochemical properties.[1] Among these, cerotate, existing as both free cerotic acid and its esters, plays a pivotal role in the structural integrity and functionality of beeswax. This technical guide provides an in-depth analysis of this compound in beeswax, including its quantitative presence, function, and the experimental protocols used for its characterization.

Chemical Composition of Beeswax with a Focus on this compound

Beeswax is a complex matrix primarily composed of hydrocarbons, free fatty acids, and a variety of esters.[2][3] Cerotic acid (hexacosanoic acid), a 26-carbon saturated fatty acid, is a significant component of the free fatty acid fraction.[4] Furthermore, it is a key constituent of wax esters, most notably myricyl this compound, an ester of myricyl alcohol and cerotic acid.[5]

Quantitative Data Summary

The following tables summarize the quantitative composition of beeswax, with a specific focus on the distribution of cerotic acid and its esters.

Table 1: General Composition of Beeswax

| Component Class | Concentration Range (% w/w) |

| Wax Esters (Mono-, Di-, and Triesters) | 50 - 82 |

| Hydrocarbons | 12 - 16 |

| Free Fatty Acids | 12 - 14 |

| Free Fatty Alcohols | ~1 |

Table 2: Cerotic Acid and its Esters in Beeswax

| Component | Concentration (% of total beeswax) |

| Free Fatty Acid Fraction | 12 - 14 |

| Free Cerotic Acid | ~15% of free acids (approx. 1.8 - 2.1% of total beeswax) |

| Wax Esters Fraction | 50 - 82 |

| Myricyl this compound and other this compound Esters | 12% of monoesters (approx. 6 - 9.8% of total beeswax) |

The Functional Role of this compound in Beeswax

The presence of this compound, in both its free acid and esterified forms, is crucial for the mechanical and physical properties of beeswax.

-

Structural Integrity: Free fatty acids, including cerotic acid, contribute significantly to the structural characteristics of beeswax. Studies have shown that the removal of the free fatty acid component from beeswax leads to a decrease in its yield stress, resilience, and stiffness.[9][10] The long, saturated chain of cerotic acid allows for strong van der Waals interactions between molecules, contributing to the overall hardness and structural stability of the wax.

-

Plasticity and Malleability: The mixture of long-chain esters, including myricyl this compound, with free fatty acids and hydrocarbons provides beeswax with its characteristic plasticity. This property allows the bees to manipulate the wax to construct the intricate honeycomb structure.

-

Melting Point and Thermal Stability: The long carbon chains of both cerotic acid and its esters contribute to the relatively high melting point of beeswax (typically 62-65°C).[3] This ensures the stability of the honeycomb structure under varying environmental temperatures.

Experimental Protocols

The analysis of this compound and other components in beeswax typically involves chromatographic and wet chemical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids and Esters

GC-MS is a powerful technique for the qualitative and quantitative analysis of the complex mixture of compounds found in beeswax.[11][12]

1. Sample Preparation and Derivatization:

To analyze the fatty acid and ester content, a two-step derivatization process is often employed:

-

Saponification: To hydrolyze the wax esters into their constituent fatty acids and alcohols.

-

Methylation: To convert the free fatty acids and the fatty acids from the saponified esters into their more volatile fatty acid methyl esters (FAMEs) for GC analysis.

Protocol for Saponification and Methylation:

-

Weigh approximately 20 mg of the beeswax sample into a vial.

-

Add 2 mL of 0.5 M methanolic potassium hydroxide.

-

Heat the mixture at 70°C for 10 minutes to achieve saponification.

-

Cool the vial and add 2 mL of 14% boron trifluoride in methanol (BF3-methanol) as a methylation catalyst.

-

Heat again at 70°C for 10 minutes to complete the methylation of fatty acids.

-

After cooling, add 2 mL of n-hexane and 2 mL of saturated NaCl solution.

-

Shake vigorously and allow the layers to separate.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 320°C.

-

Hold: 15 minutes at 320°C.

-

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 50-650.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

3. Data Analysis:

Identification of cerotic acid methyl ester and other FAMEs is achieved by comparing their mass spectra and retention times with those of known standards and reference libraries (e.g., NIST). Quantification is performed by integrating the peak areas and comparing them to an internal standard.

Saponification for Total Ester Content Determination

This wet chemical method is used to determine the total amount of esters present in beeswax by measuring the amount of alkali required to saponify them.

Protocol for Saponification Value Determination:

-

Accurately weigh about 2 g of beeswax into a 250 mL flask.

-

Add 25 mL of ethanolic potassium hydroxide solution (0.5 N) of known concentration.

-

Attach a reflux condenser and heat the mixture in a boiling water bath for 4 hours.

-

After cooling, add a few drops of phenolphthalein indicator.

-

Titrate the excess potassium hydroxide with a standardized 0.5 N hydrochloric acid solution.

-

Perform a blank titration without the beeswax sample.

-

The saponification value (mg KOH/g of wax) is calculated using the formula: Saponification Value = [(B - S) x N x 56.1] / W Where:

-

B = volume (mL) of HCl used for the blank

-

S = volume (mL) of HCl used for the sample

-

N = normality of the HCl solution

-

W = weight (g) of the beeswax sample

-

56.1 = molecular weight of KOH

-

Visualizations

Experimental Workflow for GC-MS Analysis

Saponification Protocol Workflow

Conclusion

This compound, in the form of free cerotic acid and its esters, is an indispensable component of beeswax, fundamentally contributing to its structural integrity, plasticity, and thermal stability. The quantitative analysis of these compounds, primarily through GC-MS and saponification methods, is essential for quality control and for understanding the intricate chemistry of this natural product. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with beeswax in various scientific and industrial applications.

References

- 1. mdpi.com [mdpi.com]

- 2. inchem.org [inchem.org]

- 3. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerotic acid - Wikipedia [en.wikipedia.org]

- 5. shivajicollege.ac.in [shivajicollege.ac.in]

- 6. fao.org [fao.org]

- 7. What are the main components of beeswax - Knowledge - Henan Mingshengfeng Bio-Technology Co., Ltd [m.msfbees.com]

- 8. The main components of beeswax - Knowledge - Cangzhou Senlin Wax Industry Co., Ltd [beeswaxcn.com]

- 9. The role of fatty acids in the mechanical properties of beeswax | Apidologie [apidologie.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. irsm.cas.cz [irsm.cas.cz]

An In-Depth Technical Guide to the Physical and Chemical Properties of Cerotic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, also known as hexacosanoic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₆H₅₂O₂.[1] It is a naturally occurring compound found in various waxes, such as beeswax and carnauba wax, and plays a significant role in lipid metabolism. An accumulation of cerotic acid in tissues and plasma is a key biomarker for the genetic disorder X-linked adrenoleukodystrophy (ALD), a serious condition affecting the nervous system and adrenal glands.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of cerotic acid, detailed experimental protocols for its analysis and modification, and an examination of its role in biochemical pathways.

Physical Properties

Cerotic acid is a white, waxy solid at room temperature. Its physical properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | Hexacosanoic acid | [1] |

| Chemical Formula | C₂₆H₅₂O₂ | [1] |

| Molecular Weight | 396.70 g/mol | [1] |

| Melting Point | 87.9 °C (190.2 °F; 361.0 K) | |

| Boiling Point | 418.7 °C (785.7 °F; 691.8 K) at 760 mmHg (estimated) | |

| Density | 0.819 g/cm³ at 100 °C | |

| Solubility | ||

| Water | Practically insoluble | |

| Ethanol | Soluble | [5] |

| Chloroform | Soluble | [6] |

| Diethyl ether | Soluble | |

| Acetone | Sparingly soluble | [7] |

Chemical Properties and Reactivity

The chemical behavior of cerotic acid is characteristic of a long-chain carboxylic acid. It can undergo various reactions at the carboxyl group, including esterification and reduction.

Esterification

Cerotic acid can be converted to its corresponding esters, such as methyl cerotate, through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reduction

The carboxylic acid group of cerotic acid can be reduced to a primary alcohol, 1-hexacosanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][10][11]

Experimental Protocols

Determination of Melting Point

The melting point of cerotic acid can be determined using a standard capillary melting point apparatus.[12][13][14]

Methodology:

-

A small, finely powdered sample of pure cerotic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the rate is slowed to 1-2 °C/min as the melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.

Fischer Esterification of Cerotic Acid to Methyl this compound

This protocol describes the synthesis of methyl this compound from cerotic acid.[15][16][17][18][19]

Materials:

-

Cerotic acid

-

Methanol, anhydrous

-

Sulfuric acid, concentrated

-

Sodium bicarbonate, saturated solution

-

Sodium sulfate, anhydrous

-

Hexane

-

Drying tube (containing calcium chloride)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

In a round-bottom flask, dissolve cerotic acid in a 10-fold molar excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of cerotic acid) while stirring.

-

Attach a reflux condenser fitted with a drying tube.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add an equal volume of water.

-

Extract the methyl this compound with hexane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent using a rotary evaporator to yield crude methyl this compound.

-

The product can be further purified by recrystallization from a suitable solvent like acetone or methanol.

Reduction of Cerotic Acid to 1-Hexacosanol

This protocol outlines the reduction of cerotic acid to 1-hexacosanol using lithium aluminum hydride.[8][9][10][11]

Materials:

-

Cerotic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid, dilute (e.g., 2 M)

-

Sodium sulfate, anhydrous

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Ice bath

Methodology:

-

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend a 1.5 to 2-fold molar excess of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve cerotic acid in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the cerotic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the cautious addition of water to decompose any remaining LiAlH₄.

-

Acidify the mixture with dilute hydrochloric acid to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to yield 1-hexacosanol.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of cerotic acid exhibits characteristic absorptions for a carboxylic acid.[9][11][14]

-

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[9]

-

C-H Stretch: Sharp peaks around 2960-2850 cm⁻¹ due to the long alkyl chain.

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹.[9]

-

C-O Stretch: A medium intensity band in the region of 1320-1210 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cerotic acid is relatively simple due to the long saturated alkyl chain.

-

-COOH Proton: A broad singlet typically appearing far downfield, between δ 10-13 ppm.

-

α-Methylene Protons (-CH₂COOH): A triplet around δ 2.35 ppm.

-

β-Methylene Protons (-CH₂CH₂COOH): A multiplet around δ 1.63 ppm.

-

Bulk Methylene Protons (-(CH₂)₂₂-): A large, broad singlet around δ 1.25 ppm.

-

Terminal Methyl Protons (-CH₃): A triplet around δ 0.88 ppm.[20]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of fatty acids and their methyl esters produces characteristic fragmentation patterns that can be used for identification. For saturated fatty acids like cerotic acid, fragmentation often involves cleavage of C-C bonds along the alkyl chain.

Biochemical Pathways

Cerotic acid is a very long-chain fatty acid that undergoes β-oxidation exclusively in peroxisomes.[21][22] This metabolic pathway is crucial for breaking down VLCFAs into shorter-chain fatty acids that can then be further metabolized in the mitochondria.

Caption: Peroxisomal β-oxidation of cerotic acid.

In X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 transporter protein.[2][3][4][23] This impairment prevents the transport of VLCFAs, including cerotic acid, into the peroxisome for degradation. The resulting accumulation of these fatty acids in various tissues is believed to be a primary contributor to the pathology of the disease.

Caption: Pathophysiological cascade in X-linked adrenoleukodystrophy.

Conclusion

Cerotic acid, a very long-chain saturated fatty acid, possesses distinct physical and chemical properties that are important for its biological role and its involvement in disease. Understanding these properties, along with reliable experimental protocols for its study and the intricacies of its metabolic pathway, is crucial for researchers and professionals in the fields of biochemistry, drug development, and clinical science, particularly in the context of X-linked adrenoleukodystrophy. This guide provides a foundational resource for further investigation into the significance of cerotic acid in health and disease.

References

- 1. Hexacosanoic Acid | C26H52O2 | CID 10469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fortunejournals.com [fortunejournals.com]

- 3. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. journal.uctm.edu [journal.uctm.edu]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

- 19. EP0105885A1 - Process for the preparation of methyl acetate. - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. Beta oxidation - Wikipedia [en.wikipedia.org]

- 23. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cerotic Acid: From Discovery to Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerotic acid, also known as hexacosanoic acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C26H52O2. First identified in the mid-19th century from beeswax, its study has evolved from basic chemical characterization to understanding its profound implications in human health, particularly in the context of X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the discovery and history of cerotic acid, its physicochemical properties, detailed historical and modern experimental protocols for its isolation and synthesis, and its intricate role in cellular signaling pathways. All quantitative data are presented in structured tables, and key experimental and biological pathways are illustrated with detailed diagrams.

Discovery and History

The discovery of cerotic acid is credited to the English chemist Sir Benjamin Collins Brodie, who conducted pioneering research on the chemical nature of beeswax. In his papers presented to the Royal Society in 1848 and 1849, Brodie detailed his investigations into the composition of beeswax, leading to the isolation and characterization of this novel long-chain fatty acid.[1][2][3] He named it "cerotic acid" from the Latin word cera, meaning wax. Brodie's work was part of a broader movement in the 19th century, largely influenced by the work of chemists like Justus von Liebig, to systematically analyze natural products and elucidate their chemical structures.[4][5][6][7][8]

Brodie's initial isolation involved a multi-step process that was common for the separation of fatty acids at the time. This included saponification of the wax to convert the fatty acid esters into soaps, followed by acidification to liberate the free fatty acids. Subsequent separation was achieved through fractional crystallization from solvents like alcohol.[3]

Physicochemical Properties of Cerotic Acid

Cerotic acid is a white, waxy solid at room temperature. Its long hydrocarbon chain imparts significant hydrophobicity. The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Chemical Formula | C26H52O2 | [9] |

| Molar Mass | 396.70 g/mol | [9] |

| Melting Point | 87.7 - 88.5 °C | [7] |

| Boiling Point | 418.7 °C (estimated) | |

| Density | 0.819 g/cm³ at 100 °C | [7] |

| Appearance | White crystalline solid | [7] |

| Solubility in Water | Negligible | [7] |

| Solubility in Organic Solvents | Soluble in hot ethanol, ether, chloroform, and benzene | |

| Acid Value | ~141 mg KOH/g | |

| Saponification Value | ~141 mg KOH/g | [10][11] |

Experimental Protocols

Historical Isolation of Cerotic Acid from Beeswax (Brodie's Method, circa 1848)

This protocol is a reconstruction based on the chemical practices of the mid-19th century and Brodie's publications.

Objective: To isolate cerotic acid from crude beeswax.

Materials:

-

Crude beeswax

-

Potassium hydroxide (potash)

-

Ethanol

-

Hydrochloric acid

-

Animal charcoal (for decolorizing)

-

Filter paper and funnels

-

Beakers and flasks

-

Heating apparatus (e.g., water bath)

Procedure:

-

Saponification: A known quantity of beeswax was boiled with a solution of potassium hydroxide in ethanol for several hours. This process, known as saponification, hydrolyzes the wax esters into potassium salts of the constituent fatty acids (soaps) and long-chain alcohols.[12][13]

-

Acidification: The ethanolic soap solution was diluted with hot water, and hydrochloric acid was added until the solution was acidic. This protonates the fatty acid salts, precipitating the free fatty acids and long-chain alcohols.

-

Separation: The crude fatty acid mixture was then separated from the aqueous layer by filtration. The precipitate was washed with hot water to remove any remaining salts.

-

Fractional Crystallization: The crude, solid fatty acid mixture was dissolved in hot ethanol. Upon cooling, the less soluble, longer-chain fatty acids, including cerotic acid, would crystallize out first. This process of dissolving in hot ethanol and cooling to induce crystallization was repeated multiple times to achieve a purer fraction of cerotic acid.

-

Decolorization: If the resulting crystals were colored, they were redissolved in hot ethanol and treated with animal charcoal to adsorb the impurities, followed by filtration.

-

Drying: The final purified crystals of cerotic acid were dried to remove any residual solvent.

Experimental Workflow for Historical Isolation of Cerotic Acid

Caption: Workflow for the historical isolation of cerotic acid from beeswax.

Modern Synthesis of Hexacosanoic Acid

Modern synthetic methods offer greater control and purity. A common approach involves the coupling of two smaller alkyl chains.

Objective: To synthesize hexacosanoic acid (cerotic acid).

Materials:

-

1-Bromododecane

-

1-Tetradecanol

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Appropriate catalysts (e.g., copper salts)

-

Oxidizing agent (e.g., Jones reagent)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Grignard Reagent Formation: 1-Bromododecane is reacted with magnesium turnings in dry diethyl ether or THF to form the Grignard reagent, dodecylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent is then coupled with a suitable 14-carbon electrophile. For instance, 1-tetradecanol can be converted to its corresponding tosylate, which can then be reacted with the Grignard reagent in the presence of a copper catalyst to form the 26-carbon hydrocarbon backbone.

-

Oxidation: The resulting long-chain alkane is then terminally oxidized to the carboxylic acid. This can be achieved through various methods, including conversion to a terminal alcohol followed by oxidation with a strong oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone).

-

Purification: The synthesized hexacosanoic acid is then purified using techniques such as recrystallization or column chromatography.

Modern Synthesis Workflow for Hexacosanoic Acid

Caption: A generalized workflow for the modern synthesis of hexacosanoic acid.

Biological Role and Signaling Pathways

Cerotic acid, as a very-long-chain fatty acid, plays a crucial role in the formation of complex lipids such as ceramides and sphingolipids, which are essential components of cell membranes. It is also a key constituent of waxes that form protective barriers in plants and insects.

Biosynthesis of Very-Long-Chain Fatty Acids in Plants

In plants, VLCFAs are synthesized in the endoplasmic reticulum through a fatty acid elongation (FAE) cycle. This process starts with a C16 or C18 fatty acid precursor and sequentially adds two-carbon units from malonyl-CoA. Each cycle involves four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

VLCFA Biosynthesis Pathway in Plants

Caption: The fatty acid elongation cycle for VLCFA biosynthesis in plants.

Peroxisomal β-Oxidation of Cerotic Acid

In mammals, the breakdown of VLCFAs like cerotic acid occurs primarily in peroxisomes via β-oxidation. This is distinct from the mitochondrial β-oxidation of shorter-chain fatty acids. The peroxisomal pathway shortens the long acyl chains, and the resulting shorter-chain fatty acids are then transported to the mitochondria for complete oxidation.

Peroxisomal β-Oxidation of Cerotic Acid

Caption: The pathway of peroxisomal β-oxidation for cerotic acid.

Role in X-Linked Adrenoleukodystrophy (X-ALD)

X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein (ALDP) responsible for importing VLCFAs into the peroxisome for degradation.[14][15][16] A deficiency in ALDP leads to the accumulation of VLCFAs, including cerotic acid, in various tissues, particularly the brain, spinal cord, and adrenal glands.[15][17]

The accumulation of cerotic acid is cytotoxic and triggers a cascade of pathological events. While the precise signaling mechanisms are still under investigation, it is understood that the excess VLCFAs lead to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent oxidative stress.[18][19][20] This oxidative stress, in turn, activates inflammatory pathways, leading to demyelination and neurodegeneration.[18][19][20][21]

Signaling Pathway of Cerotic Acid-Induced Cellular Stress in X-ALD

Caption: Pathological signaling cascade initiated by cerotic acid accumulation in X-ALD.

Conclusion

Cerotic acid, since its discovery by Sir Benjamin Collins Brodie over 170 years ago, has transitioned from a chemical curiosity isolated from beeswax to a molecule of significant biological and clinical relevance. Understanding its history, properties, and the cellular pathways it influences is crucial for researchers and professionals in the fields of biochemistry, cell biology, and drug development. The elucidation of its role in the pathophysiology of X-linked adrenoleukodystrophy continues to drive research into therapeutic strategies aimed at mitigating the detrimental effects of very-long-chain fatty acid accumulation. This guide provides a foundational understanding of this important lipid, bridging its historical context with current knowledge of its function and dysfunction in cellular processes.

References

- 1. Paper, 'An investigation on the chemical nature of wax. Part I' by B C [Benjamin Collins] Brodie | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 2. Paper, 'On the chemical nature of wax. Part III' by B C [Benjamin Collins] Brodie | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. lindahall.org [lindahall.org]

- 5. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 6. Liebig and His Students - ChemistryViews [chemistryviews.org]

- 7. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]

- 8. Justus von Liebig | Research Starters | EBSCO Research [ebsco.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. agricultforest.ac.me [agricultforest.ac.me]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Peroxisomal ABC Transporters: An Update | MDPI [mdpi.com]

- 16. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy [frontiersin.org]

- 21. Pathomechanisms Underlying X‐Adrenoleukodystrophy: A Three‐Hit Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Reserves of Myricyl Cerotate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of myricyl cerotate, a wax ester of significant interest to researchers, scientists, and drug development professionals. This document delves into the primary botanical and zoological origins of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and visual representations of key methodologies.

Introduction to Myricyl this compound

Myricyl this compound, the ester of myricyl alcohol (a 30-carbon alcohol) and cerotic acid (a 26-carbon fatty acid), is a naturally occurring wax with diverse applications. Its unique physical and chemical properties make it a valuable ingredient in various industries, including pharmaceuticals, cosmetics, and food technology. Understanding its natural sources is paramount for sustainable sourcing and exploring its potential in novel applications.

Primary Natural Sources of Myricyl this compound

Myricyl this compound is predominantly found in plant and insect waxes, where it plays a crucial role in providing protective coatings against environmental stressors. The most significant natural sources are detailed below.

Carnauba Wax (Copernicia prunifera)

Carnauba wax, obtained from the leaves of the Brazilian palm tree Copernicia prunifera, stands as the most prominent and commercially significant source of myricyl this compound.[1] This wax is renowned for its hardness and high melting point, properties largely attributed to its chemical composition. Myricyl this compound is a chief constituent of carnauba wax.[2][3] The complex mixture of compounds in carnauba wax includes a significant proportion of aliphatic esters, with myricyl this compound being a key component.[4]

Beeswax (Apis mellifera)

Beeswax, a product of honeybees, is another notable source of wax esters. While the primary ester in beeswax is often cited as myricyl palmitate, myricyl this compound is also present in its complex chemical makeup.[3] The exact composition of beeswax can vary depending on the geographical location and the bee species.[5][6]

Euphorbia Species

Various species within the Euphorbia genus produce epicuticular waxes that contain a diverse array of chemical compounds. While research on the specific myricyl this compound content in many Euphorbia species is ongoing, analysis of their waxes has revealed the presence of long-chain esters, fatty acids, and alcohols, suggesting they are a potential, albeit less characterized, source.[7] Saponification of wax esters from Euphorbia species has been performed to analyze their constituent alcohols and fatty acids.[7]

Quantitative Analysis of Myricyl this compound

The concentration of myricyl this compound can vary among different natural sources and even within the same source due to factors like harvesting time and processing methods. The following table summarizes the available quantitative data.

| Natural Source | Scientific Name | Myricyl this compound Content (%) | Analytical Method(s) |

| Carnauba Wax | Copernicia prunifera | Major Component | Reactive Pyrolysis-Gas Chromatography[8] |

| Beeswax | Apis mellifera | Present, variable | High-Temperature Gas Chromatography/Mass Spectrometry[9] |

| Euphorbia Species | Euphorbia spp. | Not explicitly quantified | High-Performance Liquid Chromatography, Saponification[7] |

Experimental Protocols

The isolation and quantification of myricyl this compound from its natural sources involve a series of well-established laboratory procedures. The following sections provide detailed methodologies for key experiments.

Extraction of Crude Wax

A general workflow for the extraction of crude wax from plant material is outlined below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. shivajicollege.ac.in [shivajicollege.ac.in]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pjsir.org [pjsir.org]

- 8. researchgate.net [researchgate.net]

- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolism of Cerotate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Cerotic Acid Synthesis, Catabolism, and Associated Pathologies

Cerotic acid, or hexacosanoic acid (C26:0), is a very long-chain saturated fatty acid (VLCFA) that plays a critical role in the composition of various lipids, particularly in the nervous system. While essential for normal physiological function, the accumulation of cerotate is cytotoxic and is a hallmark of several severe genetic disorders. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound homeostasis, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

This compound Synthesis: The Elongation Pathway

Cerotic acid is synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process extends shorter fatty acid precursors by two-carbon units derived from malonyl-CoA. The key rate-limiting enzyme in the final step of this compound synthesis is Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1).

The synthesis of this compound from its C24:0 precursor, lignoceric acid, involves the following four reactions:

-

Condensation: Lignoceroyl-CoA (C24:0-CoA) is condensed with malonyl-CoA by ELOVL1 to form 3-keto-hexacosanoyl-CoA.

-

Reduction: 3-keto-hexacosanoyl-CoA is reduced to 3-hydroxy-hexacosanoyl-CoA by a 3-ketoacyl-CoA reductase.

-

Dehydration: 3-hydroxy-hexacosanoyl-CoA is dehydrated to trans-2,3-hexacosanoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.

-

Reduction: Trans-2,3-hexacosanoyl-CoA is reduced to hexacosanoyl-CoA (cerotoyl-CoA) by a trans-2,3-enoyl-CoA reductase.

This compound Catabolism: Peroxisomal Beta-Oxidation

The breakdown of cerotic acid occurs exclusively in peroxisomes via a process called beta-oxidation.[1] This is in contrast to shorter-chain fatty acids, which are primarily metabolized in the mitochondria. The inability of mitochondria to degrade VLCFAs underscores the critical role of peroxisomes in preventing their toxic accumulation.

The process begins with the activation of cerotic acid to cerotoyl-CoA by a very long-chain acyl-CoA synthetase (VLC-ACS). Cerotoyl-CoA is then transported into the peroxisome, where it undergoes successive rounds of beta-oxidation. Each cycle shortens the fatty acyl chain by two carbons, producing acetyl-CoA.

The key enzymes involved in peroxisomal beta-oxidation of cerotoyl-CoA are:

-

Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the dehydrogenation of cerotoyl-CoA.

-

Bifunctional Protein (L-PBE or D-PBE): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

Peroxisomal Thiolase: Cleaves 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

References

Cerotate as a Biomarker in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, a 26-carbon saturated very-long-chain fatty acid (VLCFA), is emerging as a critical biomarker in the study of various metabolic disorders. Its accumulation in tissues and plasma is a hallmark of peroxisomal biogenesis disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of cerotate's role in metabolic studies, detailing its biochemical pathways, analytical methodologies for its quantification, and its function in cellular signaling.

This compound Metabolism and its Role in Disease

Cerotic acid (C26:0) is a key metabolite in fatty acid metabolism. Under normal physiological conditions, it is primarily catabolized through β-oxidation within peroxisomes. This process is essential for maintaining lipid homeostasis.

In certain genetic disorders, such as X-linked adrenoleukodystrophy, mutations in the ABCD1 gene lead to a dysfunctional ABCD1 protein, a peroxisomal transporter for VLCFAs. This impairment results in the accumulation of cerotic acid and other VLCFAs in plasma and tissues, leading to severe demyelination of the central nervous system and adrenal insufficiency.[1] Consequently, the quantification of cerotic acid is a primary diagnostic tool for X-ALD.

Peroxisomal β-Oxidation of Cerotic Acid

The breakdown of cerotic acid in peroxisomes involves a series of enzymatic reactions that shorten the fatty acid chain. The resulting shorter-chain fatty acids can then be further metabolized in the mitochondria.

Quantitative Data of this compound in Plasma

The concentration of cerotic acid in plasma is a critical diagnostic marker. The following table summarizes representative quantitative data from various studies, comparing levels in healthy individuals with those in patients with X-linked adrenoleukodystrophy.

| Analyte | Condition | Concentration (µmol/L) | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio | Source |

| Cerotic Acid (C26:0) | Healthy Controls | 0.15 - 1.9 | 0.32 - 1.19 | 0.0 - 0.03 | [2] |

| Healthy Controls | 0.67 (median); 0.37 - 1.34 (range) | - | 0.012 (median); 0.008 - 0.053 (range) | [3] | |

| X-ALD Males | 2.92 (median); 1.19 - 5.01 (range) | - | 0.055 (median); 0.033 - 0.09 (range) | [3] | |

| X-ALD Females | 1.81 (median); 1.11 - 4.06 (range) | - | 0.03 (median); 0.02 - 0.05 (range) | [3] | |

| Ceramide (C26:0) | Healthy Controls | ~10 (mean, relative units) | - | - | [4][5] |

| X-ALD (Cerebral) | ~45 (mean, relative units) | - | - | [4][5] | |

| X-ALD (AMN) | ~40 (mean, relative units) | - | - | [4][5] |

Experimental Protocol: Quantification of Cerotic Acid in Plasma by GC-MS

This protocol outlines a standard procedure for the quantitative analysis of total cerotic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The method involves hydrolysis of plasma lipids, extraction of free fatty acids, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

I. Materials and Reagents

-

Internal Standard: Deuterated cerotic acid (e.g., C26:0-d4)

-

Hydrolysis Reagent: 0.5 M HCl in acetonitrile/water (9:1, v/v)[6] or 1 M KOH in methanol[7]

-

Extraction Solvent: Hexane or iso-octane[8]

-

Derivatization Reagent: 14% Boron trifluoride (BF3) in methanol or acetyl chloride in methanol[6][9]

-

Neutralization Solution: Saturated NaCl solution

-

Drying Agent: Anhydrous sodium sulfate

-

Solvents: Methanol, Chloroform, Acetonitrile (all GC or HPLC grade)

II. Sample Preparation and Extraction Workflow

III. Detailed Protocol Steps

-

Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of deuterated cerotic acid internal standard.[8][10]

-

Hydrolysis: Add 1 mL of acetonitrile/37% hydrochloric acid (4:1, v/v). Seal the tube and incubate at 90°C for 2 hours to hydrolyze esterified fatty acids.[10]

-

Extraction: After cooling, add 2 mL of hexane, vortex thoroughly, and centrifuge to separate the phases. Carefully transfer the upper hexane layer to a new glass tube.[10]

-

Derivatization: Evaporate the hexane under a stream of nitrogen. Add 2 mL of 12-14% Boron Trifluoride in methanol.[11] Cap the tube and heat at 60°C for 10 minutes.

-

FAME Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Final Preparation: Dry the hexane extract over anhydrous sodium sulfate, evaporate to dryness under nitrogen, and reconstitute in a small volume of hexane (e.g., 50 µL) for injection.[8]

IV. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890A GC or similar.

-

Column: DB-23 capillary column (or similar polar column).

-

Injection Mode: Splitless.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 220°C.[10]

-

Mass Spectrometer: Agilent 5975 MS or similar.

-

Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).[12]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target fatty acid methyl esters and their internal standards.

This compound in Cellular Signaling

While the role of this compound as a biomarker for peroxisomal disorders is well-established, its direct involvement in cellular signaling pathways is an area of active research. Recent studies suggest that elevated levels of free cerotic acid can trigger specific signaling cascades, independent of its incorporation into complex lipids like ceramides.

JNK Stress Kinase Pathway Activation

Emerging evidence indicates that C26:0 can activate the c-Jun N-terminal kinase (JNK) signaling pathway in macrophages.[11][13] This activation is notable as it appears to occur independently of Toll-like receptor (TLR) mediated signaling, which is a common pathway for other saturated fatty acids.[11][13] The activation of the JNK pathway by this compound may contribute to the pro-inflammatory environment observed in diseases like X-ALD. The downstream effects of JNK activation can include the activation of transcription factors such as AP-1, leading to changes in gene expression related to inflammation and apoptosis.[14]

Conclusion

Cerotic acid is a pivotal biomarker in metabolic research, particularly for the diagnosis and monitoring of peroxisomal disorders like X-linked adrenoleukodystrophy. Its quantification in plasma through robust analytical methods such as GC-MS is a cornerstone of clinical diagnostics in this field. Furthermore, the unfolding role of free cerotic acid in cellular signaling, specifically its ability to activate the JNK stress pathway, opens new avenues for understanding the pathophysiology of diseases characterized by VLCFA accumulation and for the development of targeted therapeutic interventions. This guide provides researchers and drug development professionals with a foundational understanding of this compound's significance and the methodologies for its study.

References

- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 2. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. researchgate.net [researchgate.net]

- 10. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Saturated fatty acids induce c-Src clustering within membrane subdomains leading to JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Cerotate using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, also known as hexacosanoic acid, is a very-long-chain saturated fatty acid (VLCFA) with a 26-carbon backbone. The quantitative analysis of cerotic acid is crucial in various research and clinical settings, particularly in the study of certain metabolic disorders. Elevated levels of cerotic acid in biological samples are a key biomarker for peroxisomal disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and specific quantification of cerotic acid. This document provides a detailed protocol for the analysis of cerotate in biological matrices, including sample preparation, derivatization, GC-MS analysis, and data interpretation.

Principle

The analysis of cerotic acid by GC-MS involves three key steps:

-

Extraction: Cerotic acid, which is often present in complex biological samples as a component of lipids, is first extracted from the sample matrix. This typically involves hydrolysis to release the free fatty acid.

-

Derivatization: Due to its low volatility, cerotic acid must be chemically modified to a more volatile form before GC analysis. The most common derivatization method is esterification to form a fatty acid methyl ester (FAME).

-

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the FAME of cerotic acid is separated from other components based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification and quantification.

Experimental Protocols

Sample Preparation: Hydrolysis and Extraction

This protocol is suitable for the extraction of total fatty acids from plasma or serum samples.

Materials:

-

Plasma or Serum Sample

-

Internal Standard (e.g., deuterated cerotic acid, C26:0-d4)

-

Methanolic HCl (5% v/v)

-

Hexane

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

-

Nitrogen evaporator

Procedure:

-

To a glass centrifuge tube, add 100 µL of the plasma or serum sample.

-

Add a known amount of the internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

-

Add 2 mL of methanolic HCl.

-

Cap the tube tightly and vortex for 30 seconds.

-

Incubate the mixture at 80°C for 1 hour to facilitate hydrolysis and methylation.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean glass tube.

-

Repeat the extraction (steps 7-10) with another 1 mL of hexane and combine the hexane extracts.

-

Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

The dried residue contains the fatty acid methyl esters and is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 100°C, hold for 2 minutes |

| Ramp 1 | 10°C/min to 250°C |

| Ramp 2 | 5°C/min to 320°C, hold for 10 minutes |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Note: The GC oven program should be optimized for the specific column and instrument used to achieve good separation of the fatty acid methyl esters.

Data Presentation

The quantitative data for cerotic acid methyl ester obtained from GC-MS analysis is summarized in the table below.

| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Cerotic Acid Methyl Ester (C26:0 FAME) | ~ 25 - 30* | 410.4 | 74, 87, 143, 381 |

*The exact retention time is dependent on the specific GC column, oven temperature program, and carrier gas flow rate used.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for this compound analysis by GC-MS.

Metabolic Pathway of Very-Long-Chain Fatty Acids

This diagram shows a simplified metabolic pathway illustrating the degradation of very-long-chain fatty acids like cerotic acid.

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of cerotic acid in biological samples. Proper sample preparation and derivatization are critical for accurate results. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample processing and instrument response. This methodology is essential for researchers and clinicians investigating peroxisomal disorders and other conditions associated with altered VLCFA metabolism.

Application Notes and Protocols for the Extraction of Cerotate from Plant Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerotic acid, also known as hexacosanoic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C26H52O2. It is a common constituent of plant waxes, where it exists primarily as esters with long-chain alcohols. These waxes form a protective layer on the cuticle of leaves and fruits. Cerotic acid and its derivatives are of interest to researchers for their potential applications in pharmaceuticals, cosmetics, and as biochemical standards. This document provides a detailed protocol for the extraction, isolation, and quantification of cerotate from plant leaves, with a particular focus on Carnauba wax from the leaves of the Copernicia prunifera palm as a primary source.

Data Presentation

The following table summarizes the expected yields and purity at various stages of the this compound extraction and purification process from Carnauba wax. These values are approximate and can vary depending on the quality of the raw material and the precise execution of the protocol.

| Parameter | Crude Wax Extract | Saponified Wax | Purified Cerotic Acid |

| Extraction Method | Solvent Extraction (Hexane) | Alkaline Hydrolysis (Saponification) | Recrystallization/Chromatography |

| Typical Yield (w/w of dry leaves) | 1-5% | 80-90% (of crude wax) | 5-10% (of saponified wax) |

| Cerotic Acid Content (as % of total fatty acids) | ~1-3% (as esters) | ~3-6% | >95% |

| Key Components | Wax esters, free fatty acids, alcohols, hydrocarbons. | Fatty acid salts, alcohols, unsaponifiables. | Cerotic Acid (Hexacosanoic Acid) |

| Physical Appearance | Hard, yellowish-brown flakes. | Soapy mixture in solution. | White, waxy solid. |

Experimental Protocols

This protocol is divided into three main stages:

-

Extraction of Crude Wax: Isolation of the total wax content from the plant leaves.

-

Saponification of Wax Esters: Liberation of free fatty acids, including cerotic acid, from the wax esters.

-

Purification and Quantification of Cerotic Acid: Isolation of cerotic acid and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Extraction of Crude Wax from Plant Leaves

This protocol describes the extraction of crude wax from dried plant leaves using a Soxhlet apparatus, which allows for continuous extraction with a minimal amount of solvent.

Materials and Reagents:

-

Dried plant leaves (e.g., Copernicia prunifera)

-

n-Hexane (ACS grade)

-

Soxhlet extractor

-

Heating mantle

-

Round-bottom flask (500 mL)

-

Cellulose extraction thimble

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Sample Preparation: Grind the dried plant leaves into a coarse powder to increase the surface area for extraction.

-

Soxhlet Setup: Place approximately 20-30 g of the powdered leaf material into a cellulose extraction thimble and place the thimble in the main chamber of the Soxhlet extractor.

-

Solvent Addition: Add 300 mL of n-hexane to a 500 mL round-bottom flask and attach it to the Soxhlet extractor.

-

Extraction: Heat the solvent in the flask using a heating mantle to a temperature that maintains a steady reflux. The solvent will vaporize, condense in the condenser, and drip onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the flask. Allow the extraction to proceed for 6-8 hours, ensuring at least 10-12 cycles of siphoning.

-

Solvent Recovery: After the extraction is complete, allow the apparatus to cool. Remove the thimble containing the plant material. Concentrate the n-hexane extract using a rotary evaporator to remove the solvent.

-

Drying and Weighing: The resulting crude wax is a solid or semi-solid residue in the flask. Dry the crude wax in a vacuum oven at 40°C to remove any residual solvent. Weigh the dried crude wax to determine the yield.

Protocol 2: Saponification of Crude Wax

This protocol describes the alkaline hydrolysis (saponification) of the crude wax to break the ester bonds and release the free fatty acids and alcohols.

Materials and Reagents:

-

Crude wax extract

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

Hydrochloric acid (HCl), concentrated

-

n-Hexane

-

Distilled water

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (500 mL)

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 10 g of the crude wax in 100 mL of 2 M ethanolic KOH in a round-bottom flask. Attach a reflux condenser to the flask.

-

Saponification: Heat the mixture to reflux using a heating mantle and maintain the reflux for 2 hours with constant stirring. This process will hydrolyze the wax esters into potassium salts of fatty acids (soaps) and free fatty alcohols.[1][2]

-

Neutralization and Extraction: After cooling the reaction mixture to room temperature, transfer it to a 500 mL separatory funnel. Acidify the mixture to a pH of 1-2 by slowly adding concentrated HCl. This will protonate the fatty acid salts to form free fatty acids.

-

Liquid-Liquid Extraction: Add 100 mL of n-hexane to the separatory funnel, shake vigorously for 2 minutes, and then allow the layers to separate. The free fatty acids will partition into the upper hexane layer.

-

Washing: Drain the lower aqueous layer. Wash the hexane layer with 50 mL of distilled water to remove any remaining impurities. Repeat the washing step twice.

-

Drying and Concentration: Collect the hexane layer and dry it over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the hexane extract using a rotary evaporator to obtain the mixture of free fatty acids and other unsaponifiable matter.

Protocol 3: Purification and GC-MS Quantification of Cerotic Acid

This protocol details the purification of cerotic acid from the fatty acid mixture and its subsequent quantification by GC-MS after derivatization.

Materials and Reagents:

-

Saponified wax extract (mixture of fatty acids)

-

Methanol

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

n-Hexane

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

-

Cerotic acid standard

-

Internal standard (e.g., Heptadecanoic acid)

Procedure:

-

Purification by Recrystallization (Optional): Very long-chain fatty acids like cerotic acid have lower solubility in cold methanol compared to shorter-chain fatty acids. Dissolve the fatty acid mixture in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature and then place it at 4°C overnight. The higher melting point, longer-chain fatty acids will precipitate. Collect the precipitate by filtration. This step enriches the sample in very long-chain fatty acids.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh about 10 mg of the fatty acid sample into a screw-cap vial.

-

Add a known amount of internal standard.

-

Add 2 mL of 14% BF3-methanol solution.[3]

-

Cap the vial tightly and heat at 60°C for 30 minutes.[4]

-

Cool the vial to room temperature.

-

Add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

-

Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

-

Dry the hexane layer with a small amount of anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC-MS.

-

GC Conditions:

-

Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 10 minutes.

-

Injector Temperature: 260°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Quantification:

-

Identify the cerotic acid methyl ester peak based on its retention time and mass spectrum by comparing it to the cerotic acid standard.

-

Quantify the amount of cerotic acid in the sample by comparing the peak area of its methyl ester to the peak area of the internal standard and using a calibration curve prepared with the cerotic acid standard.

-

Workflow and Pathway Diagrams

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Chemical pathway of saponification to yield free cerotic acid.

References

Application Note: Synthesis and Characterization of Cerotate Esters for Use as Analytical Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerotic acid (C26:0), a very-long-chain saturated fatty acid, and its esters, known as cerotates, are important lipids found in various natural sources, including beeswax and carnauba wax. High-purity cerotate esters, such as methyl this compound and ethyl this compound, are essential as analytical standards for quantification and identification in diverse fields like lipidomics, food analysis, and cosmetics quality control. Their use in techniques like Gas Chromatography (GC) and Mass Spectrometry (MS) requires well-characterized, high-purity reference materials.[1]

This application note provides detailed protocols for the synthesis, purification, and characterization of methyl this compound and ethyl this compound. The primary method described is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]

General Synthesis Workflow

The overall process for producing high-purity this compound ester standards involves several key stages, from the initial reaction to final characterization and certification.

Caption: General workflow for the synthesis and certification of this compound ester standards.

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound via Fischer Esterification

This protocol details the synthesis of methyl this compound from cerotic acid and methanol using sulfuric acid as a catalyst.[3] The reaction is performed under reflux to ensure it proceeds to completion.[3]

Materials:

-

Cerotic Acid (Hexacosanoic acid, C26H52O2)

-

Anhydrous Methanol (CH3OH)

-

Concentrated Sulfuric Acid (H2SO4, 98%)

-

Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3), 5% aqueous solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Hexane

-

Acetone

Procedure: